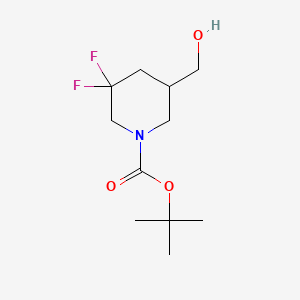

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

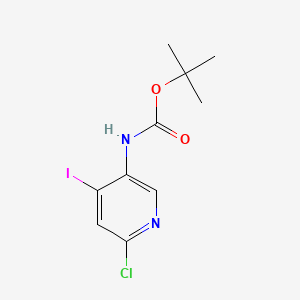

“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19F2NO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis

The molecular structure of “Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3,3-positions with two fluorine atoms, at the 5-position with a hydroxymethyl group, and at the 1-position with a carboxylate group esterified with a tert-butyl group .Physical And Chemical Properties Analysis

“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” has a molecular weight of 267.27 or 251.27 , depending on the specific isomer. It is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis and Molecular Structure

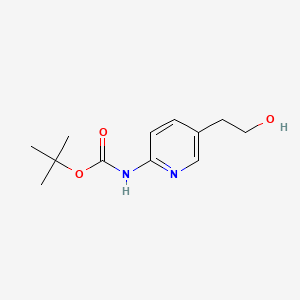

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is synthesized and utilized in various chemical and pharmacological research contexts due to its unique structural and functional properties. For instance, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, highlighting the significance of such structures in medicinal chemistry research for developing therapeutic agents (Wang et al., 2015). Moreover, the compound's synthesis from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution, followed by structural determination via MS and 1HNMR, underscores its importance in organic synthesis methodologies (Wang et al., 2015).

Biological Activity and Structural Analysis

The structural analysis of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies reveals significant insights into their molecular configuration and potential biological activity. Such studies provide a foundation for understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery processes (Didierjean et al., 2004).

Chemical Synthesis and Applications

The chemical synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as another example, showcases the diverse synthetic applications of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate-related compounds. Such syntheses involve complex reactions like intramolecular lactonization, which are pivotal in the development of cyclic amino acid esters and other significant organic compounds (Moriguchi et al., 2014).

Advanced Synthesis Techniques

Advanced synthesis techniques involving compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrate the intricate methodologies employed in creating intermediates for anticancer drugs. The optimization of these synthetic methods, including steps like nucleophilic substitution and oxidation, highlights the ongoing research efforts in improving the efficiency and yield of pharmaceutical intermediates (Zhang et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUMSJHVAJEAQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716749 |

Source

|

| Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

1262412-64-5 |

Source

|

| Record name | tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)